Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Physicochemical profiling Lipophilicity Drug-likeness

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333446-35-8; PubChem CID is a synthetic sulfonylglycine methyl ester derivative bearing an N-(3-methoxyphenyl) substituent and an N-tosyl (4-methylphenylsulfonyl) protecting group on the glycinate nitrogen. With a molecular formula of C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol, it belongs to the broader class of N-aryl-N-arylsulfonylglycine esters, a scaffold that appears within the generic Markush structures of patents claiming glycogen phosphorylase modulators and peptoid monomer intermediates.

Molecular Formula C17H19NO5S
Molecular Weight 349.4
CAS No. 333446-35-8
Cat. No. B2488065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
CAS333446-35-8
Molecular FormulaC17H19NO5S
Molecular Weight349.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)OC
InChIInChI=1S/C17H19NO5S/c1-13-7-9-16(10-8-13)24(20,21)18(12-17(19)23-3)14-5-4-6-15(11-14)22-2/h4-11H,12H2,1-3H3
InChIKeyCTALVXQMKOBPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333446-35-8): Structural Identity, Class Assignment, and Procurement Baseline


Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 333446-35-8; PubChem CID 2271349) is a synthetic sulfonylglycine methyl ester derivative bearing an N-(3-methoxyphenyl) substituent and an N-tosyl (4-methylphenylsulfonyl) protecting group on the glycinate nitrogen [1]. With a molecular formula of C₁₇H₁₉NO₅S and a molecular weight of 349.4 g/mol, it belongs to the broader class of N-aryl-N-arylsulfonylglycine esters, a scaffold that appears within the generic Markush structures of patents claiming glycogen phosphorylase modulators and peptoid monomer intermediates [2][3]. The compound is commercially available from several specialty chemical suppliers at purities ranging from 95% to 98% .

Why Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Cannot Be Replaced by Common N-Tosylglycine Methyl Ester or the Free Acid


Generic substitution of Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate with the simpler N-tosylglycine methyl ester (CAS 2645-02-5) or with its free carboxylic acid counterpart (CAS 333454-33-4) fails on three distinct physicochemical grounds. First, the N-(3-methoxyphenyl) substituent present in the target compound converts the sulfonamide nitrogen from secondary to tertiary, eliminating the hydrogen bond donor capacity (HBD = 0 vs. 1 for the secondary sulfonamide in CAS 2645-02-5) and fundamentally altering solvation, permeability, and target engagement profiles [1]. Second, the target compound's cLogP of 2.9 represents a ~0.98 log unit increase in lipophilicity over N-tosylglycine methyl ester (cLogP = 1.92), corresponding to an approximately 10-fold higher predicted octanol-water partition coefficient that impacts membrane partitioning, metabolic stability, and off-target promiscuity [1][2]. Third, substitution with the free acid form (CAS 333454-33-4, cLogP ~2.3–2.6) both alters the ionization state at physiological pH and introduces a carboxylic acid HBD, rendering it unsuitable for applications requiring a neutral, non-ionizable ester prodrug or building block form [1][3]. These differences preclude functional interchangeability in any quantitative structure-activity context.

Product-Specific Quantitative Evidence Guide for Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate


Lipophilicity Advantage: cLogP Differential of ~0.98 vs. Parent N-Tosylglycine Methyl Ester

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exhibits a computed XLogP3-AA of 2.9, compared to 1.92 for the unsubstituted N-tosylglycine methyl ester (CAS 2645-02-5), yielding a ΔcLogP of +0.98 [1][2]. This increase, driven by the N-(3-methoxyphenyl) substituent, predicts roughly 10-fold higher lipophilicity. Additionally, the target compound's total polar surface area (TPSA) of 81.3 Ų is virtually identical to the parent compound's 80.85 Ų, meaning the lipophilicity gain is achieved without meaningful expansion of polar surface area — a favorable combination for maintaining membrane permeability while modulating partitioning behavior [1][2].

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Elimination: Zero HBD vs. Free Acid Form (HBD = 1) and Secondary Sulfonamide Comparator

The target compound possesses zero hydrogen bond donors (HBD = 0), a direct consequence of the fully substituted tertiary sulfonamide nitrogen and the methyl ester capping of the glycinate carboxyl group [1]. This contrasts with both the free acid analog N-(3-methoxyphenyl)-N-tosylglycine (CAS 333454-33-4, HBD = 1) and the simpler secondary sulfonamide N-tosylglycine methyl ester (CAS 2645-02-5, which retains one sulfonamide N–H donor) [1][2]. The absence of HBD in the target compound satisfies one of Lipinski's rule-of-five criteria in its most restrictive interpretation and is a known predictor of improved blood-brain barrier permeability and reduced active efflux susceptibility compared to HBD-containing analogs [1].

Hydrogen bonding Drug design Prodrug strategy Blood-brain barrier penetration

Class-Level Patent Alignment: N-Arylsulfonylglycine Scaffold in Glycogen Phosphorylase Modulation

The target compound falls within the generic structural formula of substituted arylsulfonylglycines claimed in patent families assigned to Boehringer Ingelheim (DE102007007751A1, WO2008099000A2, US20110269761), which describe compounds of formula (I) wherein the arylsulfonylglycine core with N-aryl substitution is explicitly covered [1][2]. These patents claim the mechanism of disrupting glycogen phosphorylase a interaction with the G(L) subunit of protein phosphatase 1 (PP1), thereby stimulating glycogen synthesis for the treatment of type 1 and type 2 diabetes mellitus [1]. While the target compound itself has not been tested in the specific PP1 interaction assay within the public domain, its core scaffold is directly enumerated within the Markush claims of this mechanism-defined patent family, providing a structural anchor to a validated pharmacological rationale [1][2]. A structurally related compound bearing the N-(3-methoxyphenyl) and tosyl motifs — albeit with a piperazine-phenylacetamide rather than glycinate core — shows STAT1 inhibition with an IC₅₀ of 25.6 μM in a BindingDB-deposited assay, demonstrating that the N-(3-methoxyphenyl)-N-tosyl fragment can confer target engagement in cellular contexts [3].

Glycogen phosphorylase Diabetes Metabolic disease Patent landscape PP1 interaction

Commercial Purity Comparison: Vendor-Supplied Purity Ranges and Documentation Availability

Three independent vendors supply the target compound with documented purity specifications: Bidepharm at 95% (with batch-specific QC reports including NMR, HPLC, GC), Leyan at 98% (archival purity; batch-to-batch variation acknowledged), and ChemScene at 98% (with COA available) . ABCR (catalog AB417843) also lists the compound without a publicly quantified purity specification on the product page . In contrast, N-tosylglycine methyl ester (CAS 2645-02-5) is available from a broader range of vendors including Apollo Scientific at 99.95% by HPLC, reflecting its status as a commodity building block with mature supply chains . The free acid analog (CAS 333454-33-4) is available from Leyan at 95% purity .

Purity specification Procurement Quality control Vendor comparison Analytical documentation

Best Research and Industrial Application Scenarios for Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate


Medicinal Chemistry Hit Expansion from N-Tosylglycine Scaffolds Requiring Enhanced Lipophilicity

In lead optimization programs where the simpler N-tosylglycine methyl ester scaffold has demonstrated preliminary target engagement but insufficient cellular potency — potentially due to limited membrane permeability — the target compound can serve as a direct replacement. Its ~0.98 log unit higher cLogP (2.9 vs. 1.92) is predicted to enhance passive membrane partitioning while maintaining a comparable TPSA (81.3 vs. 80.85 Ų), a profile that the free acid analog cannot match due to its ionizable carboxyl group [1]. The zero HBD count further supports CNS penetration potential where applicable, and the structural alignment with Boehringer Ingelheim's arylsulfonylglycine patent family provides a precedent for glycogen phosphorylase-focused programs [2].

Peptoid Monomer Synthesis Requiring Orthogonally Protected N-Aryl Glycine Building Blocks

The target compound represents a pre-formed N-aryl-N-tosylglycinate methyl ester that can be directly employed as a protected peptoid monomer in solid-phase submonomer synthesis, as described by Jobin et al. (2015) for the broader N-arylsulfonylglycine class [3]. The N-(3-methoxyphenyl) group provides a functionalized aromatic side chain, the tosyl group serves as a sulfonamide protecting group, and the methyl ester enables direct incorporation or further derivatization. This avoids the need to perform N-arylation on solid phase, streamlining the synthesis of peptoid oligomers bearing 3-methoxyphenyl functionality — a task for which the simpler N-tosylglycine methyl ester or the free acid are structurally inadequate [3].

Ester Prodrug or Protected Building Block Strategy in Multi-Step Synthetic Routes

In synthetic sequences requiring a carboxyl-protected glycinate that can be selectively deprotected under mild basic or enzymatic conditions, the methyl ester of the target compound offers a distinct advantage over the free acid form (CAS 333454-33-4). The free acid would necessitate separate esterification and may introduce racemization or side reactions in sensitive substrates. The target compound's zero HBD count further ensures compatibility with anhydrous reaction conditions and Lewis acid-catalyzed transformations where protic functional groups are incompatible [1].

Pharmacological Tool Generation for STAT- or Glycogen Phosphorylase-Related Target Validation

Structural precedent from a related compound bearing the N-(3-methoxyphenyl)-N-tosyl fragment (BDBM67108) demonstrates measurable STAT1 inhibition (IC₅₀ = 25.6 μM) in a cell-based assay [4]. Combined with the patent landscape positioning the arylsulfonylglycine scaffold as a glycogen phosphorylase a/PP1 interaction disruptor [2], the target compound is a rational choice for generating tool compounds in early-stage target validation. Its methyl ester form enables facile hydrolysis to the corresponding acid for SAR exploration, while its tertiary sulfonamide architecture distinguishes it from simpler secondary sulfonamide-based tool compounds.

Quote Request

Request a Quote for Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.